molecular formula C7H11N3O2 B13288773 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid

Cat. No.: B13288773
M. Wt: 169.18 g/mol
InChI Key: MVYWOPHUAVNSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be carried out in various solvents, including water and organic solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols or amines.

Scientific Research Applications

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation techniques, where it helps link biomolecules for various studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-1,2,4-triazol-5-yl)butanoic acid: This compound has a similar structure but features a different triazole isomer.

    2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid: Another isomer with the triazole ring substituted at a different position.

Uniqueness

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid is unique due to its specific triazole substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid (CAS No. 1599216-20-2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

  • Molecular Formula: C₇H₁₁N₃O₂
  • Molecular Weight: 169.18 g/mol
  • CAS Number: 1599216-20-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Study:
In a study evaluating several triazole derivatives for anticancer activity, this compound exhibited notable cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC₅₀ values were reported as follows:

CompoundCell LineIC₅₀ (μM)
This compoundMCF-75.0
This compoundHepG26.5

This activity suggests that the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:
The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound possesses moderate antibacterial activity and could be a candidate for further development in antimicrobial therapies .

The biological activity of triazole derivatives is often linked to their ability to interact with specific biological targets. For instance:

  • Thymidylate Synthase Inhibition: Some studies suggest that triazole compounds may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells by limiting the availability of dTTP .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(3-methyltriazol-4-yl)butanoic acid

InChI

InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-8-9-10(6)2/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

MVYWOPHUAVNSJV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=NN1C)C(=O)O

Origin of Product

United States

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